molecular formula C11H15NO3 B1423540 Methyl 2-amino-2-(4-methoxyphenyl)propanoate CAS No. 1178066-89-1

Methyl 2-amino-2-(4-methoxyphenyl)propanoate

Cat. No.: B1423540
CAS No.: 1178066-89-1
M. Wt: 209.24 g/mol
InChI Key: BMPGDZRQOZUPKE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-methoxyphenyl)propanoate (CAS: listed in ) is an amino acid derivative featuring a methoxy-substituted phenyl ring and an esterified propanoate backbone. Its hydrochloride form () is utilized as a pharmaceutical intermediate, highlighting its role in drug synthesis. The methoxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

methyl 2-amino-2-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(12,10(13)15-3)8-4-6-9(14-2)7-5-8/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPGDZRQOZUPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(4-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride . Another method involves the alkylation of 4-methoxyphenylacetonitrile with methyl iodide, followed by hydrolysis and reduction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(4-methoxyphenyl)propanoate serves as a crucial building block in organic synthesis. It is utilized in:

  • Synthesis of Pharmaceuticals : Used to create complex molecules with potential therapeutic effects.
  • Natural Products : Acts as an intermediate in the synthesis of bioactive natural products.

Biology

The compound has been studied for its biological activity:

  • Enzyme Interactions : Investigated for its role in enzyme-substrate interactions, contributing to understanding metabolic pathways.
  • Biological Activity : Its derivatives have shown potential in modulating neurotransmitter systems, which is vital for neurological studies.

Medicine

Research indicates that this compound may have various therapeutic applications:

  • Anticonvulsant Activity : Derivatives have demonstrated efficacy against seizures, suggesting potential use in treating epilepsy.
  • Anticancer Potential : Studies on colorectal cancer cell lines (HCT-116) show significant antiproliferative effects, indicating promise as a lead compound for cancer therapy.
  • Neuroprotective Effects : Investigations suggest it may help mitigate neurodegenerative diseases by affecting neurotransmitter systems.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on HCT-116 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anticonvulsant Efficacy

In another study using the pentylenetetrazole (PTZ) model, derivatives of this compound were tested for anticonvulsant activity. Results showed that certain analogs effectively eliminated tonic extensor phases in treated subjects, indicating strong anticonvulsant properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues differ in substituents, functional groups, and backbone modifications, leading to variations in physicochemical properties and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Applications References
Methyl 2-amino-2-(4-methoxyphenyl)propanoate C11H15NO3 4-methoxyphenyl, amino, ester Pharmaceutical intermediate, chiral synthon
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C12H18ClNO4S 4-methanesulfonylphenyl, amino, ester Enhanced stability, potential biologics
Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride C10H13BrClNO2 3-bromophenyl, amino, ester Lab scaffold, halogenated synthon
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid C8H9NO3 4-hydroxyphenyl, amino, carboxylic acid Antibiotic precursor (e.g., penicillins)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C13H13NO3 4-methoxyphenyl, cyano, acrylate Precursor for propenoylamides/propenoates

Physicochemical Properties

  • Lipophilicity: The methoxy group in the target compound increases lipophilicity compared to hydroxyl-substituted analogues (e.g., (R)-2-amino-2-(4-hydroxyphenyl)acetic acid), which may improve blood-brain barrier penetration .
  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations.
  • Conformational Stability: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation, favoring reactivity in cycloaddition reactions, unlike the target compound’s rigid α-amino ester structure .

Biological Activity

Methyl 2-amino-2-(4-methoxyphenyl)propanoate, also known as Methyl (S)-2-amino-3-(4-methoxyphenyl)propanoate, is a chiral compound that has garnered attention for its potential biological activities. This article explores its structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H15_{15}NO2_2
  • Molecular Weight : Approximately 195.25 g/mol
  • Structural Features : The compound contains an amino group, a methoxy substituent on the phenyl ring, and a propanoate backbone which is crucial for its biological interactions.

The biological activity of this compound is largely influenced by its structural features. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with various biological targets. Studies suggest that modifications in the structure can significantly alter its pharmacological profile, particularly its binding affinity to enzymes and receptors.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are critical in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

Anticancer Potential

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Cell Lines Tested : The compound's derivatives have been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
  • Results : In vitro studies demonstrate that certain derivatives exhibit significant cytotoxicity against these cancer cells, with some showing higher effectiveness than standard treatments like ascorbic acid in DPPH radical scavenging assays .

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study utilized the DPPH radical scavenging method to evaluate the antioxidant capacity of this compound and its derivatives. Results indicated that some derivatives had antioxidant activities surpassing that of ascorbic acid by up to 1.37 times .
  • Cytotoxicity Evaluation :
    • In another study, derivatives were assessed for their cytotoxic effects on U-87 and MDA-MB-231 cell lines using the MTT assay. The findings revealed a reduction in cell viability by approximately 44% for certain compounds at specific concentrations .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique FeaturesBiological Activity
Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate1391466-31-1Contains bromine instead of methoxy groupEnhanced anticancer properties
Methyl 3-amino-2-(4-bromo-2-methoxyphenyl)propanoate2106859-64-5Different positioning of amino groupVaries in cytotoxicity
Methyl 2-amino-3-(4-methoxyphenyl)propanoate436440Lacks halogen substituentsModerate antioxidant activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(4-methoxyphenyl)propanoate
Reactant of Route 2
Methyl 2-amino-2-(4-methoxyphenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.